ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE is a complex organic compound that features a tetrazole ring, a carbamoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The carbamoyl group is then introduced through a reaction with an isocyanate. Finally, the ethyl ester is formed by esterification of the carboxylic acid precursor with ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carboxylic acids, substituted tetrazoles.
Scientific Research Applications
ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. Additionally, the carbamoyl group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(4-MORPHOLINYLCARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-BENZIMIDAZOLE-1-CARBOXYLATE
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE is unique due to its combination of a tetrazole ring and a carbamoyl group, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-2-20-10(18)7-21-12-14-15-16-17(12)9-5-3-8(4-6-9)11(13)19/h3-6H,2,7H2,1H3,(H2,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVHSNKOUCJGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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